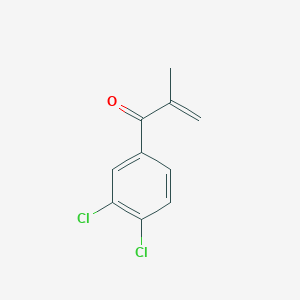
1-(3,4-Dichlorophenyl)-2-methyl-2-propenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-2-methyl-2-propenone is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-methyl-2-propenone typically involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3,4-Dichlorophenyl)-2-methyl-2-propenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
Triclocarban: An antibacterial compound with a similar dichlorophenyl structure.
Uniqueness: 1-(3,4-Dichlorophenyl)-2-methyl-2-propenone is unique due to its specific propenone structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
生物活性
1-(3,4-Dichlorophenyl)-2-methyl-2-propenone, commonly referred to as a substituted chalcone, is an organic compound notable for its unique structure that includes a 3,4-dichlorophenyl group and a propenone moiety. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H8Cl2O. The presence of chlorine atoms on the phenyl ring enhances its electrophilic character, contributing to its reactivity and biological activity. The compound's structure allows it to undergo various chemical transformations, making it versatile in synthetic organic chemistry.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | < 10 | Apoptosis induction |
| HT-29 | < 5 | Cell cycle arrest |
The presence of the dichlorophenyl group is crucial for enhancing the compound's cytotoxicity against these cancer cells .
Enzyme Inhibition
This compound has been shown to inhibit several enzymes relevant to disease processes. For instance, it demonstrates inhibitory activity against tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring significantly affect the biological activity of chalcone derivatives. The introduction of electron-withdrawing groups like chlorine enhances the anticancer properties and enzyme inhibition capabilities. Conversely, substituents that are electron-donating may reduce these activities.
Case Studies
In a recent investigation involving various analogs of this compound, researchers synthesized several derivatives to evaluate their biological activities:
- Analog A : Exhibited higher anticancer activity compared to the parent compound.
- Analog B : Showed improved tyrosinase inhibition but reduced cytotoxicity against cancer cells.
These studies underscore the importance of molecular modifications in enhancing therapeutic efficacy while minimizing toxicity .
属性
分子式 |
C10H8Cl2O |
|---|---|
分子量 |
215.07 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H8Cl2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |
InChI 键 |
OPEOIHMDZGHHAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















